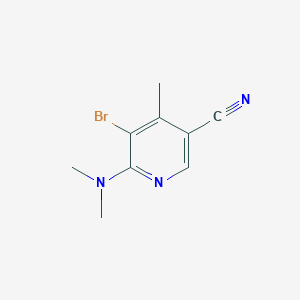

5-Bromo-2,4,6-trimethylpyridin-3-amine

Overview

Description

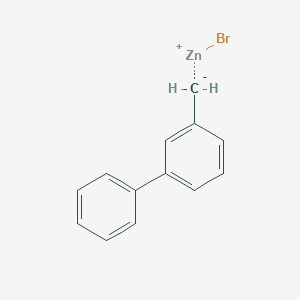

5-Bromo-2,4,6-trimethylpyridin-3-amine, also known as Br-MePy, is a pyridine derivative . It has a molecular weight of 215.09 and its IUPAC name is 5-bromo-2,4,6-trimethylpyridin-3-amine .

Synthesis Analysis

The synthesis of this compound can be achieved through the Suzuki cross-coupling reaction . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . The reaction can be carried out directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide .Molecular Structure Analysis

The InChI code for 5-Bromo-2,4,6-trimethylpyridin-3-amine is1S/C8H11BrN2/c1-4-7(9)5(2)11-6(3)8(4)10/h10H2,1-3H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

The primary chemical reaction involving 5-Bromo-2,4,6-trimethylpyridin-3-amine is the Suzuki cross-coupling reaction . This reaction is used to synthesize novel pyridine derivatives .Physical And Chemical Properties Analysis

5-Bromo-2,4,6-trimethylpyridin-3-amine is a solid . It has a molecular weight of 215.09 .Scientific Research Applications

Synthesis and Biological Activities

5-Bromo-2,4,6-trimethylpyridin-3-amine is used in synthesizing novel pyridine derivatives through Suzuki cross-coupling reactions. These derivatives show promising biological activities. For example, certain derivatives display significant anti-thrombolytic and biofilm inhibition activities, with some compounds showing high effectiveness against Escherichia coli (Ahmad et al., 2017).

Antiangiogenic Activity

Derivatives of 5-Bromo-2,4,6-trimethylpyridin-3-amine have been found to possess antiangiogenic and antitumor activities. This was demonstrated in a study where various analogs were prepared and tested using chick chorioallantoic membrane (CAM) assay, highlighting their potential as antiangiogenic agents (Kim et al., 2014).

Chemoselective Functionalization

The compound is also pivotal in the chemoselective functionalization of related molecules. Specific studies have described the selective amination of polyhalopyridines, illustrating the compound's role in various synthetic pathways (Stroup et al., 2007).

Synthesis of Ligands and Complex Molecules

It serves as a starting material for synthesizing a range of complex molecules. For instance, it has been used in the preparation of polydendate ligands and other molecules that are significant in medicinal chemistry and material science (Charbonnière et al., 2002).

Large-Scale Synthesis and Industrial Applications

The compound is involved in large-scale synthesis processes, such as the production of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation. This showcases its importance in industrial chemical processes, including the development of safety protocols for handling reactive oxidants (Agosti et al., 2017).

Mechanism of Action

- p38α MAP kinase is a serine/threonine kinase that plays a crucial role in modulating various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

- Inhibition of p38α MAP kinase has been explored as a therapeutic strategy for cytokine-driven diseases (e.g., rheumatoid arthritis, psoriasis) and neurodegenerative diseases (e.g., Parkinson’s disease, Alzheimer’s disease, multiple sclerosis) .

Target of Action

properties

IUPAC Name |

5-bromo-2,4,6-trimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-4-7(9)5(2)11-6(3)8(4)10/h10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQMPVLNASWTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,4,6-trimethylpyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid](/img/structure/B1383763.png)

![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)

![1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383765.png)

![(1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride](/img/structure/B1383768.png)

![2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride](/img/structure/B1383770.png)